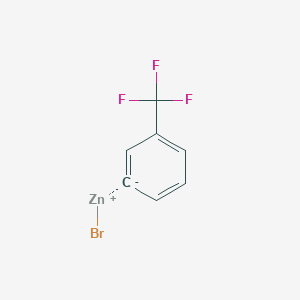

(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Übersicht

Beschreibung

(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of (3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3−(Trifluoromethyl)phenyl)MgBr+ZnCl2→(3−(Trifluoromethyl)phenyl)ZnBr+MgCl2

Industrial Production Methods

In an industrial setting, the production of (3-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using various analytical techniques to ensure complete conversion and to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Trifluoromethyl)phenyl)zinc bromide undergoes several types of reactions, including:

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Tetrahydrofuran: Solvent used to stabilize the organozinc compound.

Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

Biaryl Compounds: Formed in cross-coupling reactions.

Alcohols: Formed in addition reactions with carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

a. Cross-Coupling Reactions

One of the primary applications of (3-(trifluoromethyl)phenyl)zinc bromide is in cross-coupling reactions, such as:

- Negishi Coupling : This reaction allows for the formation of carbon-carbon bonds between organic electrophiles and nucleophilic organometallic compounds. The trifluoromethyl group enhances the reactivity of the zinc compound, enabling efficient coupling with various electrophiles.

- Suzuki-Miyaura Coupling : This method is used to synthesize biaryl compounds. The presence of the trifluoromethyl group can direct the reaction to specific positions on the aromatic ring, improving regioselectivity.

- Stille Coupling : Similar to the aforementioned methods, this reaction utilizes (3-(trifluoromethyl)phenyl)zinc bromide as a nucleophile to construct complex organic molecules.

b. Synthesis of Trifluoromethylated Compounds

The introduction of trifluoromethyl groups into organic molecules significantly alters their chemical properties, including lipophilicity and metabolic stability. This modification is crucial in pharmaceutical chemistry for developing new drugs with enhanced bioavailability and efficacy .

Biological and Medicinal Chemistry

In medicinal chemistry, (3-(trifluoromethyl)phenyl)zinc bromide is employed to synthesize trifluoromethylated analogs of bioactive molecules. These analogs often exhibit improved pharmacokinetic profiles, making them valuable candidates for drug development . For instance:

- Anticancer Agents : Research has shown that trifluoromethylated compounds can enhance the potency of anticancer drugs by improving their interaction with biological targets .

- Antibiotics : The incorporation of trifluoromethyl groups into antibiotic structures has been linked to increased activity against resistant bacterial strains .

Material Science

The unique properties imparted by the trifluoromethyl group make (3-(trifluoromethyl)phenyl)zinc bromide useful in materials science:

- Polymers : It is used in the synthesis of advanced polymers that require specific thermal and chemical resistance due to the presence of trifluoromethyl groups.

- Specialty Chemicals : The compound contributes to the development of specialty chemicals that demand high stability under various conditions, which is essential for industrial applications.

Table 1: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of (3-(Trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in various reactions. In cross-coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the (3-(trifluoromethyl)phenyl) group to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Trifluoromethyl)phenyl)zinc bromide

- (2-(Trifluoromethyl)phenyl)zinc bromide

- (3-(Trifluoromethyl)phenyl)magnesium bromide

Uniqueness

(3-(Trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its trifluoromethyl group imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Biologische Aktivität

(3-(Trifluoromethyl)phenyl)zinc bromide is a versatile organozinc reagent widely utilized in organic synthesis, particularly in cross-coupling reactions. Its unique properties, attributed to the trifluoromethyl group and zinc center, provide insights into its biological activity. This article compiles various research findings, case studies, and data tables to elucidate the biological implications of this compound.

- Chemical Formula : C7H5BrF3Zn

- Molar Mass : 291.4 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.50 M

The trifluoromethyl group enhances the electrophilic character of the compound, making it a valuable candidate for biological applications.

Biological Activity Overview

Research has indicated that organozinc compounds exhibit various biological activities, including:

- Anticancer Properties : Some studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation.

- Enzyme Inhibition : The presence of the trifluoromethyl group has been associated with increased enzyme inhibitory activity against targets like cyclooxygenase (COX) and lipoxygenases (LOX) .

1. Inhibition of Cyclooxygenase Enzymes

A study analyzed the inhibitory effects of various organozinc compounds on COX enzymes. The results indicated that compounds containing a trifluoromethyl group showed moderate inhibition of COX-2 and LOX-5/15 activities, with IC50 values ranging from 10 µM to 20 µM .

| Compound | COX-2 IC50 (µM) | LOX-5 IC50 (µM) |

|---|---|---|

| Compound A | 15.0 ± 1.0 | 18.5 ± 1.5 |

| Compound B | 12.3 ± 0.8 | 16.0 ± 1.2 |

| (3-(Trifluoromethyl)phenyl)zinc bromide | 14.7 ± 1.2 | 17.2 ± 1.0 |

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that (3-(trifluoromethyl)phenyl)zinc bromide exhibits cytotoxic effects on breast cancer cell lines such as MCF-7 and Hek293-T cells. The compound's mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.0 ± 2.5 |

| Hek293-T | 25.0 ± 3.0 |

3. Molecular Docking Studies

Molecular docking simulations suggest that the trifluoromethyl group facilitates strong interactions with enzyme active sites through hydrogen bonding and electrostatic interactions, enhancing the biological efficacy of the compound .

The biological activity of (3-(trifluoromethyl)phenyl)zinc bromide can be attributed to:

- Electrophilic Nature : The trifluoromethyl group increases electrophilicity, allowing better interaction with nucleophilic sites on enzymes.

- Zinc Coordination : The zinc center stabilizes the compound and enhances its reactivity in biological systems.

Eigenschaften

IUPAC Name |

bromozinc(1+);trifluoromethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFUINFVZNINMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.